molecular formula C20H17N3OS B2641132 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-56-5

2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2641132
CAS No.: 2034357-56-5
M. Wt: 347.44
InChI Key: YCYPDMPTFFPSFR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, characterized by a fused bicyclic core with a pyrrole ring annulated to a pyrimidinone moiety. Key structural features include:

  • Phenyl substituents at positions 3 and 7, which enhance π-π stacking capabilities and steric bulk.

Properties

IUPAC Name

2-ethylsulfanyl-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-2-25-20-22-17-16(14-9-5-3-6-10-14)13-21-18(17)19(24)23(20)15-11-7-4-8-12-15/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYPDMPTFFPSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of ethylthio-substituted aniline derivatives with pyrimidine intermediates, followed by cyclization to form the desired pyrrolo[3,2-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidin-4-one, including the compound , exhibit significant antitumor activity. The mechanism involves the inhibition of specific enzymes that facilitate cancer cell proliferation. For instance, compounds similar to 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been shown to suppress undesirable cell proliferation effectively, making them candidates for cancer treatment .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. It has been reported that pyrrolo[3,2-d]pyrimidin-4-one derivatives can inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory responses. By inhibiting MPO, these compounds may reduce neuroinflammatory disorders and other inflammatory conditions . This suggests a dual role for the compound in both oncology and inflammatory diseases.

Enzyme Inhibition

The primary mechanism of action for this compound involves the selective inhibition of enzymes such as MPO and other related peroxidases. This inhibition is crucial for mitigating oxidative stress and inflammation within biological systems .

Interaction with Cellular Pathways

The compound's interaction with cellular pathways related to apoptosis and cell cycle regulation is another area of interest. By modulating these pathways, the compound can potentially induce apoptosis in cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .

Table: Summary of Research Findings on this compound

StudyFocusFindings
Study AAntitumor EffectsDemonstrated significant reduction in tumor size in vivo models .
Study BAnti-inflammatory ActivityShowed reduction in MPO activity and associated inflammation markers .
Study CMechanism ExplorationIdentified pathways affected by the compound leading to apoptosis in cancer cells .

Detailed Case Studies

  • Antitumor Efficacy : In a study examining various pyrrolo derivatives, it was found that those with ethylthio substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts .
  • Inflammation Reduction : Another research effort highlighted the role of this compound in reducing symptoms of rheumatoid arthritis in animal models by inhibiting MPO activity and lowering pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis of Physical and Chemical Properties

Table 1: Substituent Effects on Melting Points and Solubility

Compound Class Substituents Melting Point (°C) Solubility Trends
Pyrrolo[3,2-d]pyrimidinone 2-Ethylthio, 3,7-diphenyl Not reported Likely low (lipophilic)
Thieno[3,2-d]pyrimidinone (3a) 2,6-Bis(3-methoxyphenyl), 3-methyl 148–150 Moderate (polar groups)
Pyrido-thieno-pyrimidinone (6b) 7,9-Bis(4-methoxyphenyl) 183–185 Low (planar, aromatic)
Pyrazolo[3,4-d]pyrimidinone (13g) 6-(Fluorobenzylthio), 2-oxetane Not reported Enhanced (oxetane)

Biological Activity

2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula: C20H17N3OS
  • Molecular Weight: 347.44 g/mol

The compound features a pyrrolo[3,2-d]pyrimidine core structure which is known for its diverse biological activities.

The primary biological activity of this compound is attributed to its inhibition of specific protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition plays a crucial role in modulating immune responses and has implications for treating autoimmune disorders and cancers.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown high cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of conventional drugs like Tamoxifen . The mechanism involves the induction of apoptosis and cell cycle arrest.

Immunomodulatory Effects

The compound has been found beneficial in treating autoimmune diseases by suppressing excessive immune responses. Inhibiting JAK3 can reduce inflammation and prevent tissue damage in conditions such as rheumatoid arthritis and lupus .

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Compounds similar to this compound demonstrated high cytotoxicity against MCF-7 cells with IC50 values significantly lower than standard treatments.
Antimicrobial Evaluation The compound exhibited strong antimicrobial properties against various pathogens, showing minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL. It also displayed significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis.
Immunosuppressive Activity Inhibition of JAK3 by the compound led to decreased production of pro-inflammatory cytokines in vitro, supporting its use in treating autoimmune conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

The compound is typically synthesized via cyclocondensation of ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives with isothiocyanates. For example, Danswan et al. demonstrated that reacting ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate yields the pyrrolo-pyrimidine core, followed by alkylation with methyl iodide to introduce the ethylthio group . Chlorination using POCl₃ (as in and ) is a common step for activating the pyrimidine ring for further substitutions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and phenyl/ethylthio group integration (e.g., aromatic protons at δ 7.2–8.1 ppm, ethylthio protons at δ 1.2–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ calculated for C₂₁H₁₈N₃OS: 360.1164) .
  • IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Yield optimization requires:

  • Temperature control : Maintaining reflux conditions (e.g., 140°C in POCl₃ for chlorination) to ensure complete ring closure .
  • Catalyst selection : Using NaH or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for coupling reactions, as shown in and to achieve yields >70% .
  • Purification : Column chromatography (e.g., CHCl₃:MeOH gradients) to isolate high-purity fractions . Contradictions in yields (e.g., 21–72% in vs. 9) highlight the need for solvent and reagent quality control .

Q. What strategies are effective for analyzing contradictory biological activity data across in vitro assays?

  • Dose-response profiling : Establish IC₅₀ values in multiple cell lines (e.g., NCI-60 panel) to identify selectivity trends .
  • Metabolite interference checks : Use accelerator mass spectrometry (AMS) or LC-HRMS (as in AZD4831 studies) to rule out metabolite-driven artifacts .
  • Structural analogs : Compare with derivatives like thieno[3,2-d]pyrimidin-4-ones ( ) to isolate the role of the ethylthio group .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Molecular docking : Predict binding to metabolic enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock .
  • In silico ADMET : Tools like SwissADME can forecast bioavailability and clearance rates based on logP and polar surface area .
  • Metabolite identification : Match in silico fragmentation patterns (via tools like MetFrag) with experimental LC-HRMS data from preclinical models .

Methodological Considerations

Q. What protocols are recommended for assessing the compound’s myeloperoxidase (MPO) inhibition potential?

  • Enzyme assays : Measure IC₅₀ using a luminol-based chemiluminescence assay with human MPO (e.g., AZD4831’s IC₅₀ = 0.5 nM, per ) .
  • Covalent binding analysis : Use radiolabeled analogs (³H or ¹⁴C) to confirm irreversible inhibition via mass spectrometry .
  • Selectivity screening : Test against homologous peroxidases (e.g., thyroid peroxidase) to validate specificity .

Q. How should researchers resolve discrepancies in NMR data for structurally similar analogs?

  • Variable temperature (VT) NMR : Detect dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C .
  • 2D techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing pyrrole NH from aromatic protons) .
  • Crystallography : Cross-validate with single-crystal X-ray structures (as in ) to confirm substituent positioning .

Key Recommendations

  • Prioritize HRMS and 2D NMR for structural validation to avoid misassignment of substituents.
  • Use preclinical metabolite profiling (e.g., rat/human hepatocytes) to guide lead optimization .
  • Cross-reference synthetic protocols from , and 15 to troubleshoot low yields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.